molecular formula C8H19Cl2N B1329759 2-Diisopropylaminoethyl Chloride Hydrochloride CAS No. 4261-68-1

2-Diisopropylaminoethyl Chloride Hydrochloride

Cat. No.: B1329759
CAS No.: 4261-68-1
M. Wt: 200.15 g/mol
InChI Key: IUSXYVRFJVAVOB-UHFFFAOYSA-N
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Description

(2-Chloroethyl)diisopropylamine hydrochloride is a chemical compound with the molecular formula C8H19Cl2N. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. The compound is known for its reactivity due to the presence of both a chloroethyl group and a diisopropylamine moiety .

Biochemical Analysis

Biochemical Properties

2-(Diisopropylamino)ethyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with a range of enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as an alkylating agent, modifying the structure of biomolecules by adding alkyl groups. This interaction can alter the activity of enzymes and proteins, leading to changes in biochemical pathways .

Cellular Effects

The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as an alkylating agent, it can modify DNA and RNA, leading to changes in gene expression. This can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 2-(Diisopropylamino)ethyl chloride hydrochloride exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying the structure of DNA and RNA. These molecular interactions are crucial for its role in biochemical reactions and its impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Diisopropylamino)ethyl chloride hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic and air-sensitive, which can affect its stability. Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular functions, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-(Diisopropylamino)ethyl chloride hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular functions, while at higher doses, it can induce significant changes. Toxicity studies have shown that high doses can lead to adverse effects, such as cell death and tissue damage. It is important to determine the threshold doses to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

2-(Diisopropylamino)ethyl chloride hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate metabolic enzymes, leading to changes in the production of metabolic intermediates. These interactions are crucial for its role in biochemical reactions and its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(Diisopropylamino)ethyl chloride hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s solubility in water facilitates its transport within the aqueous environment of cells. Additionally, its interactions with binding proteins can influence its distribution to specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(Diisopropylamino)ethyl chloride hydrochloride is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression. Its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)diisopropylamine hydrochloride typically involves the reaction of diisopropylamine with ethylene oxide, followed by chlorination. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of (2-Chloroethyl)diisopropylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality .

Types of Reactions:

    Substitution Reactions: The chloroethyl group in (2-Chloroethyl)diisopropylamine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield diisopropylaminoethanol .

Scientific Research Applications

(2-Chloroethyl)diisopropylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of drug development.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including potential anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of (2-Chloroethyl)diisopropylamine hydrochloride involves its reactivity with nucleophiles. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or the disruption of cellular processes. The diisopropylamine moiety may also interact with specific molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-Chloro-N,N-diethylethylamine hydrochloride
  • Bis(2-chloroethyl)ammonium chloride

Comparison: (2-Chloroethyl)diisopropylamine hydrochloride is unique due to the presence of the diisopropylamine moiety, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSXYVRFJVAVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCl)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048701
Record name N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride
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Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4261-68-1
Record name 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1)
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Record name AI 3-26685
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Record name 4261-68-1
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Record name 2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1)
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Record name N-(2-chloroethyl)-N-(propan-2-yl)propan-2-amine hydrochloride
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Record name 2-chloroethyldiisopropylammonium chloride
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Record name 2-PROPANAMINE, N-(2-CHLOROETHYL)-N-(1-METHYLETHYL)-, HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

3.6 ml (53.6 mmol) of 2-chlorohydrin was added dropwise into 5 ml (35.7 mmol) of diisopropylamine. The mixture was heated to the reflux temperature and reacted for 5 h. After cooling to room temperature, 8% KOH and 10 ml benzene were added. The mixture was stirred and the benzene layer separated was washed with a saturated saline solution, then dried over anhydrous sodium sulfate and filtrated. Into the filtrate, 5.2 ml (71.3 mmol) of thionyl chloride was added dropwise. The mixture was reacted for 12 h at room temperature, then concentrated to dry in a reduced pressure to obtain 2.73 g white solid with the yield of 38%. m.p. 129-131° C.
[Compound]
Name
2-chlorohydrin
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Diisopropylaminoethyl Chloride Hydrochloride
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2-Diisopropylaminoethyl Chloride Hydrochloride
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2-Diisopropylaminoethyl Chloride Hydrochloride

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